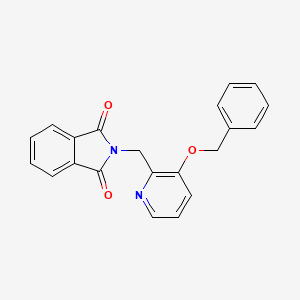
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . Multifunctionalized isoindoline-1,3-dione derivatives are widespread structural motifs in a plethora of different natural products . They are usually synthesized by the condensation of a phthalic anhydride with primary amines .
Synthesis Analysis
The synthesis process of isoindoline-1,3-diones heterocycles is a complex area, characterized by various methods, each offering unique advantages and challenges . One commonly employed approach involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . Significant progress has been made in the field of transition-metal-catalyzed reactions and organocatalytic methods, offering robust techniques for the construction of these complex heterocyclic structures .Molecular Structure Analysis
These aromatic compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3 . They have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .Chemical Reactions Analysis
The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions . The development of a selective, high-yield reaction to convert isoindoline-1,3-dione into fused highly substituted isoindoline-1,3-dione derivatives remains a challenge .Applications De Recherche Scientifique
Tyrosinase Inhibition and Antioxidant Properties
- A study conducted by Then et al. (2018) synthesized a series of 2-((pyridinylamino)methyl)isoindoline-1,3-dione derivatives, closely related to the chemical , and evaluated them for their antioxidant and antityrosinase properties. One of the compounds demonstrated higher tyrosinase inhibitory activity compared to the control substance, arbutin (Then et al., 2018).
Molecular Structure Analysis
- Prathap et al. (2017) synthesized a compound similar to the one , specifically 2-((Pyridin-4-yl)methyl)isoindoline-1,3-dione, and analyzed its crystal structure and molecular interactions. This study contributes to the understanding of molecular conformations and intermolecular interactions, which are critical for scientific applications (Prathap et al., 2017).
Chemosensor Development
- Patil et al. (2019) developed a phthalimide-based chemosensor using a compound structurally similar to 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione. This chemosensor was effective in the spectrophotometric detection of Cu(II) ions from an aqueous medium, indicating potential applications in environmental monitoring and analytical chemistry (Patil et al., 2019).
Biological Activity of Metal Complexes
- Vendan et al. (2010) synthesized compounds including 2-((phenylamino)methyl)isoindoline-1,3-dione, which is structurally related to the compound . The study focused on the biological activity of metal complexes formed with these compounds, highlighting potential applications in medicinal chemistry and bioinorganic chemistry (Vendan et al., 2010).
Corrosion Inhibition
- Chadli et al. (2017) explored the use of novel compounds, including 2-((tetrazol-5-yl)methyl)isoindoline-1,3-dione, for inhibiting corrosion in mild steel. These studies demonstrate the potential of such compounds in industrial applications, particularly in protecting metals from corrosion (Chadli et al., 2017).
NLO Applications
- Aly et al. (2020) synthesized phthalimide-functionalized benzoxazine monomers derived from compounds similar to 2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione. These monomers were found to have significant potential in Non-Linear Optical (NLO) applications, demonstrating the versatility of such compounds in advanced material sciences (Aly et al., 2020).
Photophysical Properties and pH-Sensing Application
- Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, demonstrating their application in pH sensing due to their photophysical properties. This is indicative of the potential use of similar compounds in sensory applications and molecular electronics (Yan et al., 2017).
Safety And Hazards
Orientations Futures
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field . The paper emphasizes the importance of understanding the structure–activity relationships and biological properties of isoindoline-1,3-dione derivatives, with the aim of unlocking their potential as therapeutic agents .
Propriétés
IUPAC Name |
2-[(3-phenylmethoxypyridin-2-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O3/c24-20-16-9-4-5-10-17(16)21(25)23(20)13-18-19(11-6-12-22-18)26-14-15-7-2-1-3-8-15/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBXCTPLVIXDKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40529063 |
Source


|
| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-(Benzyloxy)pyridin-2-yl)methyl)isoindoline-1,3-dione | |
CAS RN |
344569-80-8 |
Source


|
| Record name | 2-{[3-(Benzyloxy)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40529063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



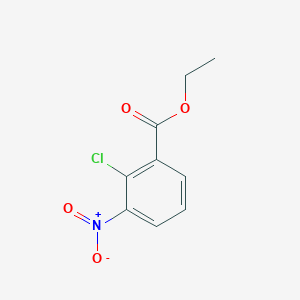

![3-Aminoisoxazolo[4,5-b]pyrazine](/img/structure/B1281704.png)
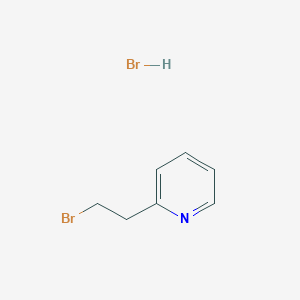
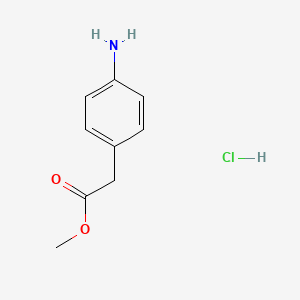

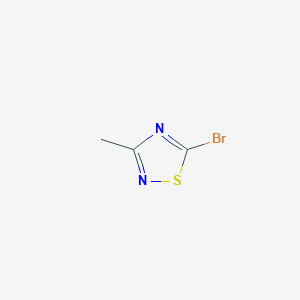
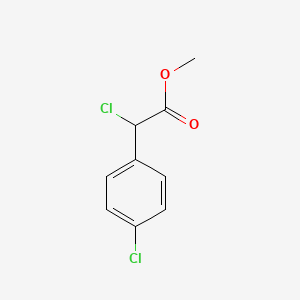
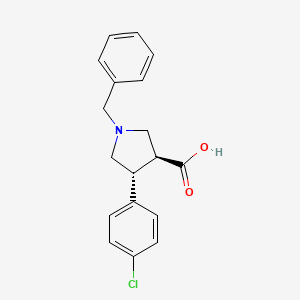
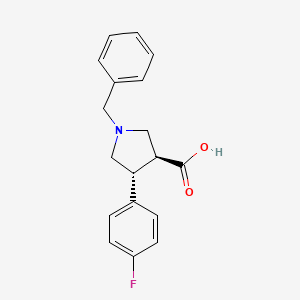
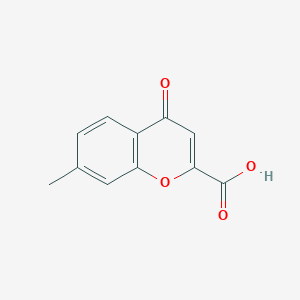
![1-benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1281726.png)